4,6-difluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine
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Overview
Description
4,6-difluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine is a complex organic compound that features a benzothiazole core substituted with fluorine atoms and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-difluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4,6-difluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4,6-difluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4,6-difluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4,6-difluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine: Unique due to its specific substitution pattern and the presence of both fluorine atoms and an azetidine ring.
Other Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 6-fluorobenzothiazole share some structural similarities but differ in their substitution patterns and functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of fluorine atoms and an azetidine ring, which imparts specific chemical and biological properties that are not observed in other benzothiazole derivatives .
Properties
Molecular Formula |
C15H12F2N4S |
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Molecular Weight |
318.3 g/mol |
IUPAC Name |
4,6-difluoro-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C15H12F2N4S/c16-9-5-11(17)14-12(6-9)22-15(20-14)19-10-7-21(8-10)13-3-1-2-4-18-13/h1-6,10H,7-8H2,(H,19,20) |
InChI Key |
QWBZSOUFJMXEQY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=CC=CC=N2)NC3=NC4=C(C=C(C=C4S3)F)F |
Origin of Product |
United States |
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